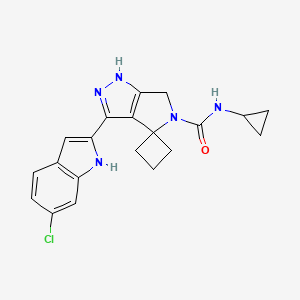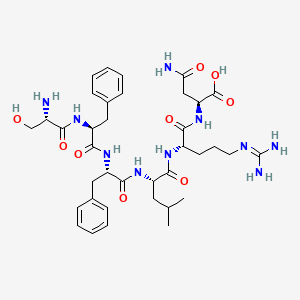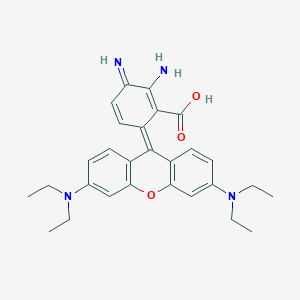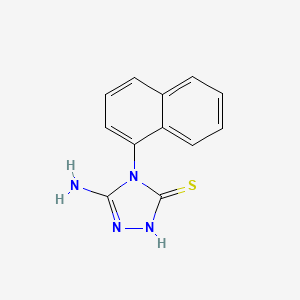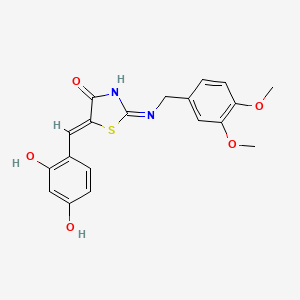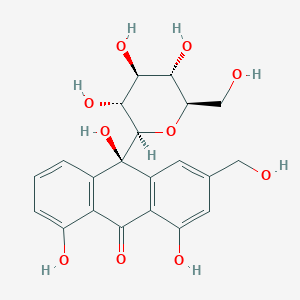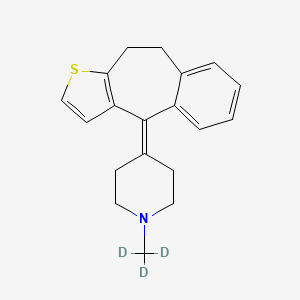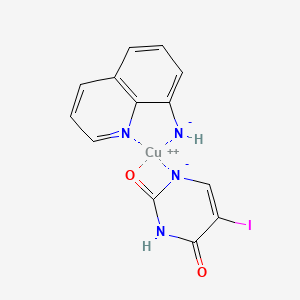
copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide is a complex organic compound that combines the properties of copper with a unique heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide typically involves multi-step reactions. One common method includes the use of copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method employs Cu(OTf)2 as a transition-metal catalyst, which facilitates the oxidative annulation procedure, exhibiting excellent catalytic efficiency and high functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide is unique due to its combination of copper with a complex heterocyclic structure. This combination imparts unique catalytic and biological properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Eigenschaften
Molekularformel |
C13H9CuIN4O2 |
|---|---|
Molekulargewicht |
443.69 g/mol |
IUPAC-Name |
copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C4H3IN2O2.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;5-2-1-6-4(9)7-3(2)8;/h1-6,10H;1H,(H2,6,7,8,9);/q-1;;+2/p-1 |
InChI-Schlüssel |
GNDQBOZJGUGGFA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C1=C(C(=O)NC(=O)[N-]1)I.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


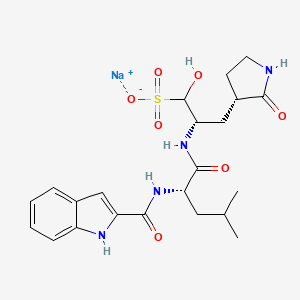
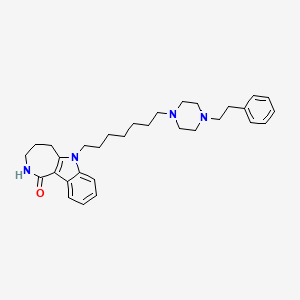
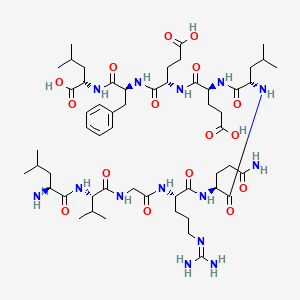
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

